(3Z)-1-methyl-5-nitro-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-5-NITRO-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes a nitro group, a methyl group, and an imidazolidinone moiety.
Preparation Methods
The synthesis of 1-METHYL-5-NITRO-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazine and an appropriate ketone under acidic conditions . Industrial production methods often involve the nitration of 1-methylimidazole derivatives using a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Cyclization: The imidazolidinone moiety can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-METHYL-5-NITRO-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazolidinone moiety can form hydrogen bonds with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as 1-methyl-2,4,5-trinitroimidazole and 1-methyl-4,5-dinitroimidazole . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 1-METHYL-5-NITRO-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of a nitro group, a methyl group, and an imidazolidinone moiety, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H8N4O4S |
---|---|
Molecular Weight |
304.28 g/mol |
IUPAC Name |
5-(2-hydroxy-1-methyl-5-nitroindol-3-yl)-2-sulfanylideneimidazol-4-one |
InChI |
InChI=1S/C12H8N4O4S/c1-15-7-3-2-5(16(19)20)4-6(7)8(11(15)18)9-10(17)14-12(21)13-9/h2-4,18H,1H3,(H,14,17,21) |
InChI Key |
QFWLLJIHANEYGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)C3=NC(=S)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.